1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine
Description
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine is a structurally complex piperazine derivative featuring a pyridine-3-carbonyl core substituted with a benzenesulfonyl group at position 4. The piperazine ring is further functionalized with a 2,5-dimethylphenyl group at the N-4 position. This compound exemplifies a hybrid pharmacophore design, combining sulfonyl and arylpiperazine motifs, which are frequently employed in medicinal chemistry for targeting central nervous system (CNS) receptors, including dopamine and serotonin receptors.
Properties
IUPAC Name |
[6-(benzenesulfonyl)pyridin-3-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-8-9-19(2)22(16-18)26-12-14-27(15-13-26)24(28)20-10-11-23(25-17-20)31(29,30)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPAWDPUDRGUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
-
Formation of the Benzenesulfonyl Intermediate: : The synthesis begins with the sulfonylation of benzene using sulfur trioxide and sulfuric acid to form benzenesulfonic acid. This intermediate is then converted to benzenesulfonyl chloride using thionyl chloride.
-
Pyridine Derivative Formation: : The next step involves the acylation of pyridine-3-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 6-(benzenesulfonyl)pyridine-3-carboxylic acid.
-
Formation of the Piperazine Derivative: : The final step involves the coupling of 6-(benzenesulfonyl)pyridine-3-carboxylic acid with 4-(2,5-dimethylphenyl)piperazine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions, as well as the implementation of continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the normal functions of cells, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine (Compound 30)
SU [3,3] and SU [3,4]
- Structures : Derivatives include 4-[4-(trifluoromethyl)benzenesulfonyl]piperazine and 4-methylbenzenesulfonyl-piperazine.
- Properties: Purity >93% (UHPLC), with molecular weights ranging from 421.0 to 477.0 g/mol.
Arylpiperazine Derivatives with Substituted Phenyl Groups
1-(2,5-Dimethylphenyl)-4-(5-nitropyridin-2-yl)piperazine
- Structure : Features the same 2,5-dimethylphenyl group but replaces the benzenesulfonyl-pyridine-carbonyl moiety with a nitro-substituted pyridine.
- Properties : Molecular weight 312.37 g/mol, predicted density 1.227 g/cm³, and moderate acidity (pKa ~6.03). The nitro group may confer redox activity, unlike the sulfonyl group.
1-(2,5-Dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Structure : Contains a benzyl-linked 2,5-dimethylphenyl group and a trifluoromethylphenyl substituent.
- Molecular Weight: 348.412 g/mol, with a monoisotopic mass of 348.181333. The trifluoromethyl group enhances metabolic stability compared to the sulfonyl group.
Piperazine-Carbonyl Hybrids
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine
- Structure : Utilizes a pyridine-3-carbonyl linker similar to the target compound but substitutes the benzenesulfonyl group with chlorine atoms.
- Synthesis : Prepared via reductive amination or nucleophilic substitution. The chloro substituents may increase halogen bonding interactions in receptor binding.
Pharmacological and Receptor Affinity Insights
- Dopamine/Serotonin Receptor Binding: Derivatives of 1-(2,5-dimethylphenyl)piperazine (e.g., compounds 1d, 2c, 3d) exhibit dual affinity for D₂ and 5-HT₁A receptors, with IC₅₀ values in the nanomolar range. The benzenesulfonyl group in the target compound may modulate sigma receptor interactions, as seen with analogues like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl]piperazine.
Sigma Receptor Activity :
Physicochemical Properties
*Estimated based on structural analogues.
Biological Activity
The compound 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C23H23N3O3S
- Molecular Weight: 421.512 g/mol
The compound features a piperazine ring substituted with a benzenesulfonyl group and a pyridine-3-carbonyl moiety, which is significant for its biological interactions.
Anticancer Activity
Research has indicated that piperazine derivatives can exhibit anticancer properties. A study focused on similar piperazine compounds demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Case Study: A derivative closely related to our compound was shown to inhibit the growth of human cancer cell lines, suggesting that modifications in the piperazine structure can enhance anticancer activity .
Antimicrobial Activity
Piperazine derivatives have also been evaluated for their antimicrobial properties. The structure of This compound suggests potential efficacy against various pathogens.
- Research Findings: In vitro studies have demonstrated that similar compounds possess significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
- Study Results: Virtual screening and molecular docking studies have shown that piperazine derivatives can effectively bind to the active site of AChE, inhibiting its activity. This suggests a potential therapeutic application in treating cognitive disorders .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
